

A Technical Guide to Research-Grade C.I. 47005 (Quinoline Yellow WS)

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Compound of Interest

Compound Name: C.I. Acid yellow 3

Cat. No.: B7818542

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This technical guide provides an in-depth overview of the purity and grade specifications for research-grade C.I. 47005, also known as Quinoline Yellow WS or D&C Yellow No. 10. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's characteristics for scientific applications.

C.I. 47005 is a synthetic quinophthalone dye, characterized as a mixture of the sodium salts of sulfonated 2-(2-quinolyl)-1,3-indandione.^{[1][2]} The degree of sulfonation results in a combination of monosulfonated, disulfonated, and trisulfonated derivatives, with the disulfonated form typically being the principal component.^[1] The water-soluble nature of C.I. 47005 is conferred by the presence of these sulfonate groups. For research purposes, the precise composition and purity of this mixture are critical.

Purity and Grade Specifications

Research-grade C.I. 47005 is distinguished from food or cosmetic grades by stricter limits on impurities and a more defined composition of its sulfonated components. While specifications can vary between suppliers, a typical research-grade product will adhere to stringent purity criteria, often aligned with standards for pharmaceutical excipients. The following tables summarize the key specifications for research-grade C.I. 47005.

Compositional Analysis

The relative abundance of the sulfonated derivatives is a primary indicator of the grade of C.I. 47005. For high-purity applications, such as in pharmaceutical research, specific ranges for

these components are often required.

Parameter	Specification	Typical Analytical Method
Total Colouring Matter	≥ 85%	UV-Vis Spectrophotometry, HPLC
Monosulfonated Derivatives	Report Value (Typically the major component in some grades)	HPLC
Disulfonated Derivatives	Report Value (Often the principal component)	HPLC
Trisulfonated Derivatives	Report Value	HPLC

Impurity Profile

The presence of impurities can significantly impact experimental outcomes. Research-grade C.I. 47005 has defined limits for various process-related and degradation impurities.

Impurity	Specification Limit	Typical Analytical Method
Water-Insoluble Matter	≤ 0.2%	Gravimetric Analysis
Subsidiary Colouring Matters	≤ 4.0%	HPLC
Un sulfonated Primary Aromatic Amines	≤ 0.01%	Diazotization and Coupling followed by Spectrophotometry
Lead (Pb)	≤ 10 ppm	Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Arsenic (As)	≤ 3 ppm	AAS or ICP-MS
Mercury (Hg)	≤ 1 ppm	Cold Vapor AAS or ICP-MS
Cadmium (Cd)	≤ 1 ppm	AAS or ICP-MS
Loss on Drying (135°C)	≤ 10%	Gravimetric Analysis

Experimental Protocols

Accurate characterization of C.I. 47005 requires robust analytical methodologies. The following are representative protocols for the synthesis, purification, and analysis of research-grade Quinoline Yellow.

Synthesis of C.I. 47005 (Quinoline Yellow WS)

The synthesis of C.I. 47005 is typically achieved through the sulfonation of 2-(2-quinolyl)-1,3-indandione.^[1]

Materials:

- 2-(2-quinolyl)-1,3-indandione
- Fuming sulfuric acid (oleum) with a specific concentration of free SO₃
- Sodium hydroxide or sodium carbonate
- Ice

Procedure:

- Carefully add 2-(2-quinolyl)-1,3-indandione in small portions to a stirred, cooled vessel containing fuming sulfuric acid. The temperature should be maintained below a specified limit to control the extent of sulfonation.
- The reaction mixture is stirred for a defined period until the desired degree of sulfonation is achieved. Reaction progress can be monitored by taking small aliquots, neutralizing them, and analyzing by HPLC.
- Once the reaction is complete, the mixture is cautiously quenched by pouring it onto ice.
- The precipitated sulfonated product is then neutralized with a sodium hydroxide or sodium carbonate solution to form the sodium salts.
- The crude C.I. 47005 is collected by filtration and washed with a brine solution to remove excess inorganic salts.

- The product is then dried under vacuum at a controlled temperature.

Purification by Preparative Counter-Current Chromatography

For obtaining highly pure fractions of the individual sulfonated isomers, preparative techniques like pH-zone-refining counter-current chromatography can be employed.

Instrumentation:

- Preparative Counter-Current Chromatography (CCC) system

Reagents:

- Crude C.I. 47005
- Two-phase solvent system (e.g., isoamyl alcohol-methyl tert-butyl ether-acetonitrile-water)
- Retainer acid (e.g., sulfuric acid)
- Ligand/ion exchanger (e.g., dodecylamine)

Procedure:

- Prepare the two-phase solvent system and equilibrate the phases.
- Dissolve the crude C.I. 47005 in a suitable volume of the mobile phase.
- The CCC column is filled with the stationary phase.
- The sample solution is injected into the CCC system.
- The mobile phase is pumped through the column at a constant flow rate, initiating the separation process.
- Fractions are collected and analyzed by HPLC to identify the pure isomers.

- Fractions containing the desired pure component are pooled, and the solvent is removed under reduced pressure to yield the purified product.

Analytical HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity and composition of C.I. 47005.

Instrumentation:

- HPLC system with a UV-Vis detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m)

Reagents:

- Acetonitrile (HPLC grade)
- Ammonium acetate buffer (e.g., 0.1 M, pH 6.5)
- C.I. 47005 reference standard and sample

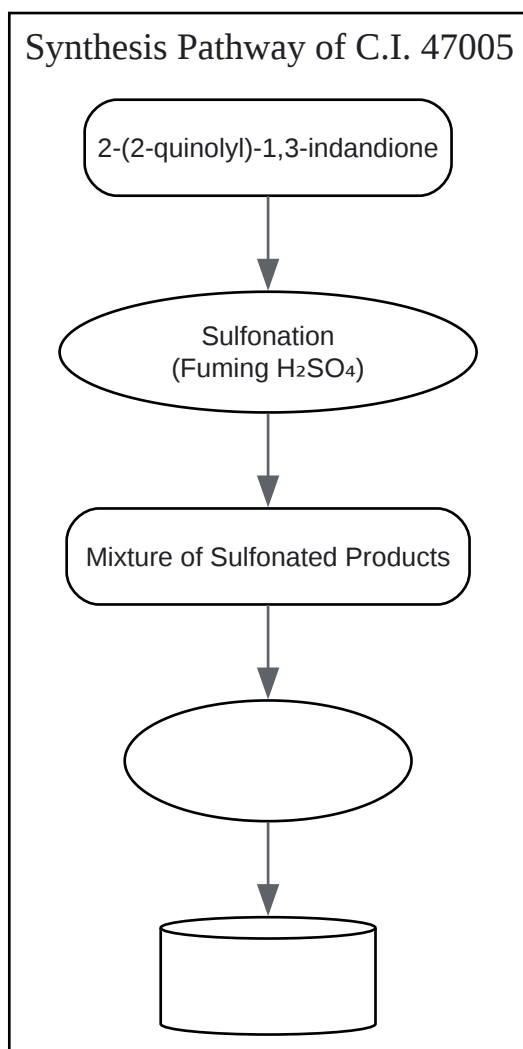
Procedure:

- **Mobile Phase Preparation:** Prepare the mobile phase components and filter through a 0.45 μ m membrane filter. A typical gradient elution may start with a high percentage of aqueous buffer and ramp up to a higher percentage of acetonitrile.
- **Standard and Sample Preparation:** Accurately weigh and dissolve the C.I. 47005 reference standard and sample in the initial mobile phase composition to a known concentration (e.g., 100 μ g/mL).
- **Chromatographic Conditions:**
 - Column: C18 reversed-phase, 4.6 x 250 mm, 5 μ m
 - Mobile Phase A: 0.1 M Ammonium acetate buffer, pH 6.5
 - Mobile Phase B: Acetonitrile

- Gradient: A time-based gradient from low to high organic phase concentration.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 411 nm
- Injection Volume: 20 μ L
- Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks corresponding to the different sulfonated isomers based on their retention times relative to the standard.
- Quantification: Calculate the percentage of each component and any impurities based on their peak areas relative to the total peak area.

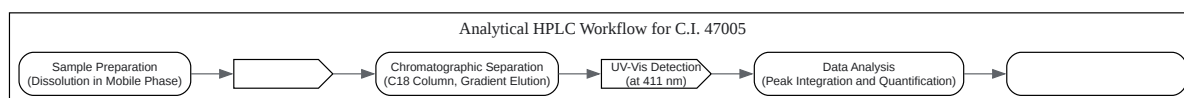
Visualizations

The following diagrams illustrate the synthesis pathway and a typical analytical workflow for C.I. 47005.



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Caption: Synthesis of C.I. 47005 from its precursor.



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References

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